molecular formula C11H14N2O2 B14890618 n-(1-(Methylamino)-1-oxopropan-2-yl)benzamide

n-(1-(Methylamino)-1-oxopropan-2-yl)benzamide

Cat. No.: B14890618
M. Wt: 206.24 g/mol
InChI Key: XDGWGZNTONSHIB-UHFFFAOYSA-N
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Description

N-(1-(Methylamino)-1-oxopropan-2-yl)benzamide is a benzamide derivative characterized by a methylamino-substituted propanamide backbone linked to a benzoyl group.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

N-[1-(methylamino)-1-oxopropan-2-yl]benzamide

InChI

InChI=1S/C11H14N2O2/c1-8(10(14)12-2)13-11(15)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,14)(H,13,15)

InChI Key

XDGWGZNTONSHIB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Classical Amidation Methods

Direct Amidation of Carboxylic Acids

The most straightforward route involves reacting benzoyl chloride with 1-(methylamino)-1-oxopropan-2-amine. This method typically employs dichloromethane or toluene as solvents at reflux temperatures (110°C) for 4–8 hours. A base such as triethylamine or N-methylmorpholine is added to neutralize HCl generated during the reaction. Yields range from 70% to 85%, depending on the stoichiometry of reactants and reaction time.

Key Reaction Conditions

  • Solvent: Toluene (2M concentration)
  • Temperature: 110°C
  • Base: N-methylmorpholine (1.2 equivalents)
  • Time: 6 hours

Purification is achieved via recrystallization from ethyl acetate/n-heptane mixtures or column chromatography using silica gel.

Ester Aminolysis

Methyl benzoate can be reacted with 1-(methylamino)-1-oxopropan-2-amine in the presence of calcium iodide (CaI₂) as a catalyst. This method, adapted from catalytic amidation protocols, achieves conversions of 73–84% under mild conditions (room temperature to 110°C). The catalytic cycle involves activation of the ester carbonyl group by CaI₂, facilitating nucleophilic attack by the amine.

Optimized Protocol

  • Catalyst: CaI₂ (10 mol%)
  • Solvent: Toluene
  • Temperature: 110°C
  • Time: 8 hours

Catalytic Amidation Strategies

Calcium Iodide (CaI₂)-Mediated Synthesis

CaI₂ has emerged as a cost-effective catalyst for amide bond formation. In a representative procedure, methyl benzoate and 1-(methylamino)-1-oxopropan-2-amine are combined with CaI₂ (10 mol%) in toluene and heated at 110°C for 8 hours. The crude product is purified via Biotage Isolera™ flash chromatography (10–40% ethyl acetate in n-heptane), yielding 81–84% of the target compound.

Table 1: CaI₂-Catalyzed Amidation of Methyl Benzoate with Varied Amines
Amine Conversion (%) Yield (%)
Benzylamine 84 81
Allylamine 83 79
4-Chlorobenzylamine 73 70
Data sourced from

HATU/NMM Coupling

For high-purity applications, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N-methylmorpholine (NMM) are employed to activate the carboxylic acid intermediate. This method, adapted from HDAC inhibitor synthesis, involves:

  • Activation of benzoic acid with HATU (1.1 equivalents) in DMF.
  • Addition of 1-(methylamino)-1-oxopropan-2-amine (1.0 equivalent) and NMM (3.0 equivalents).
  • Stirring at room temperature for 12 hours.

Yields exceed 90%, with HPLC purity >98%.

Solid-Phase Synthesis

Resin-Bound Approaches

Solid-phase synthesis is advantageous for parallel synthesis and high-throughput screening. A Wang resin-bound benzoyl chloride is reacted with 1-(methylamino)-1-oxopropan-2-amine in DMF for 24 hours. Cleavage from the resin using trifluoroacetic acid (TFA)/dichloromethane (1:1) affords the product in 65–75% yield.

Mechanistic Insights

Reaction Pathways

Amidation proceeds via a two-step mechanism:

  • Activation: The carbonyl group of the ester or acid is activated by a catalyst (e.g., CaI₂) or coupling reagent (e.g., HATU).
  • Nucleophilic Attack: The amine attacks the activated carbonyl, forming a tetrahedral intermediate that collapses to release the amide.

Calcium iodide enhances reactivity by coordinating to the ester oxygen, polarizing the carbonyl group and increasing electrophilicity.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography: Biotage SNAP Ultra cartridges (10–40% ethyl acetate in n-heptane) resolve impurities effectively.
  • HPLC: Reverse-phase C18 columns with acetonitrile/water gradients confirm purity (>98%).

Spectroscopic Analysis

  • NMR: ¹H NMR (300 MHz, CDCl₃) shows characteristic peaks at δ 7.38–7.14 (m, 4H, aromatic), δ 4.39 (d, J = 5.9 Hz, 2H, CH₂), and δ 2.19 (t, 2H, COCH₂).
  • Mass Spectrometry: ESI-MS m/z calculated for C₁₁H₁₄N₂O₂ [M+H]⁺: 205.1; found: 205.2.

Industrial Scalability and Challenges

Cost-Benefit Analysis

  • CaI₂ Method: Low catalyst cost ($0.50/g) but requires high temperatures.
  • HATU Method: High yields but reagent cost ($250/g) limits large-scale use.

Environmental Impact

Toluene-based systems pose VOC emission risks, prompting research into greener solvents (e.g., cyclopentyl methyl ether).

Applications in Medicinal Chemistry

N-(1-(Methylamino)-1-oxopropan-2-yl)benzamide derivatives are explored as HDAC inhibitors, showing sub-nM activity against HDAC4. Structural analogs demonstrate anti-inflammatory and anticancer properties in preclinical models.

Chemical Reactions Analysis

Types of Reactions

N-(1-(Methylamino)-1-oxopropan-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce amines .

Scientific Research Applications

N-(1-(Methylamino)-1-oxopropan-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which N-(1-(Methylamino)-1-oxopropan-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the benzamide core, the propanamide backbone, or additional functional groups. These modifications influence synthesis efficiency, physicochemical properties, and biological activity. Below is a detailed comparison:

Substituent Variations on the Propanamide Backbone

Compound Name Structural Feature Key Differences Synthesis Yield/Purity Biological Relevance Evidence
(R)-N-(1-(Methylamino)-3-(methylthio)-1-oxopropan-2-yl)benzamide Methylthio (-SMe) group at C3 Enhanced hydrophobicity; potential for redox-sensitive interactions 89% yield, 99% purity Not explicitly stated, but sulfur groups often improve bioavailability
N-(1-(Cycloheptylamino)-1-oxopropan-2-yl)-2-benzamidobenzamide Cycloheptylamino group Bulky cycloheptyl group may hinder membrane permeability N/A No activity data, but steric effects likely reduce binding affinity
CCG-1423 (N-(1-(4-chlorophenylamino)-1-oxopropan-2-yl)oxy-3,5-bis(trifluoromethyl)benzamide) Trifluoromethyl (-CF3) groups and chlorophenyl Increased lipophilicity; enhanced metabolic stability N/A Inhibits Rho/SRF pathway; studied in fibrotic diseases

Key Insight: The methylamino group in the target compound balances steric bulk and hydrophilicity, whereas sulfur or halogen substituents (e.g., in ) enhance specific interactions but may complicate synthesis or toxicity profiles.

Modifications on the Benzamide Core

Compound Name Benzamide Substituent Impact Synthesis Method Activity Evidence
(S)-4-((4-Aminophenyl)buta-1,3-diyn-1-yl)-N-(1-(hydroxyamino)-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl)benzamide (8a) 4-Aminophenylbutadiynyl group Conjugation extends π-system; imidazole enables metal coordination Method B, 48% yield Antibiotic activity via LpxC inhibition
N-((R)-1-(Methylamino)-1-oxopropan-2-yl)-4-((Z)-1,4,4,4-tetrafluoro-3-(3,4,5-trichlorophenyl)but-1-en-1-yl)-2-(trifluoromethyl)benzamide (F173) Fluorinated and chlorinated aryl groups High electronegativity; improved target binding 55% yield (foam) BMPR2 kinase inhibition

Key Insight : Halogenation (e.g., F173 ) or extended π-systems (e.g., 8a ) enhance target engagement but increase synthetic complexity. The target compound’s unmodified benzamide core may limit potency but improve synthetic accessibility.

Biological Activity

N-(1-(Methylamino)-1-oxopropan-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies based on diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by the presence of a benzamide moiety and a methylamino group attached to a propanoyl chain. Its structure suggests potential interactions with various biological targets, particularly in the context of receptor modulation.

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes. Notably, compounds with similar structural frameworks have demonstrated:

  • Receptor Modulation : Some derivatives exhibit allosteric modulation of G-protein coupled receptors (GPCRs), influencing cellular signaling pathways. For example, compounds that bind to β2-adrenergic receptors have shown significant effects on receptor activity and downstream signaling cascades .
  • Antioxidant Activity : The compound may also possess antioxidant properties, similar to other N-acetylcysteine derivatives, suggesting a role in protecting cells from oxidative stress .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Compound 15Negative Allosteric ModulatorDecreases orthosteric agonist binding to β2AR
NAC Derivative 6aAntioxidantIncreases GSH levels, reduces oxidative damage
Benzamide Analog 55NeurolepticInhibits apomorphine-induced behavior

Case Studies and Experimental Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Allosteric Modulation : A study highlighted the discovery of a small-molecule negative allosteric modulator for β2AR that significantly impacted receptor binding dynamics. This suggests that similar compounds may enhance or inhibit receptor signaling through non-traditional binding sites .
  • Neuroleptic Activity : Research on benzamide derivatives indicates their potential as neuroleptics, with one compound exhibiting significantly enhanced activity compared to established drugs like metoclopramide. This points to the possibility that this compound may also have therapeutic applications in psychiatric disorders .
  • Antioxidant Effects : Compounds similar to this compound have been shown to improve cell viability in oxidative stress models, indicating potential protective effects against cellular damage .

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